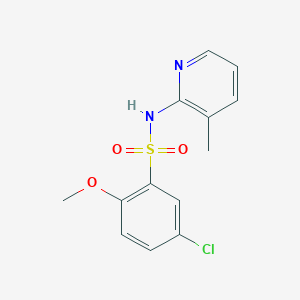![molecular formula C16H22N2O3 B5832106 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the brain and peripheral tissues. The TSPO has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. In
科学的研究の応用
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied in various fields of scientific research, including neuroscience, cancer research, and immunology. In neuroscience, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been used as a tracer for TSPO imaging in positron emission tomography (PET) studies, allowing for the visualization of neuroinflammation and neurodegeneration in vivo. In cancer research, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In immunology, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves its binding to the TSPO, which is located on the outer mitochondrial membrane. The TSPO has been implicated in various physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. Upon binding to the TSPO, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of cellular proliferation, apoptosis, and inflammation. In cancer cells, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit cell proliferation and induce apoptosis by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In neuroinflammation, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of neuroinflammation and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for the specific modulation of various cellular processes. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied in various fields of scientific research, allowing for the easy comparison of results across different studies. However, one of the limitations of using 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its relatively low yield in the synthesis process, which can limit the availability of the compound for research purposes.
将来の方向性
For research involving 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide include the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, and the elucidation of its precise mechanism of action.
合成法
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide. The yield of this synthesis method is typically around 50-60%.
特性
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)21-10-15(19)18-5-3-13(4-6-18)16(17)20/h7-9,13H,3-6,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJWOGBTGSYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)
![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)

![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)



![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
